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Abstract

This technical guide provides a comprehensive overview of the psychoactive compound known
as "Beatrice," chemically identified as 4-methyl-2,5-dimethoxy-N-methylamphetamine or N-
methyl-DOM. As a member of the phenethylamine and amphetamine chemical classes,
specifically the DOx family, Beatrice is a substituted homologue of 2,5-dimethoxy-4-
methylamphetamine (DOM). This document details its chemical classification, known
analogues, and pharmacological properties, with a focus on its interaction with serotonin
receptors. Detailed experimental protocols for its synthesis and pharmacological evaluation,
derived from foundational literature, are presented. Furthermore, this guide elucidates the
primary signaling pathway associated with its mechanism of action and summarizes its
receptor affinity data.

Classification and Chemical Properties

Beatrice is classified as a psychoactive drug belonging to the phenethylamine, amphetamine,
and DOx families of compounds.[1] It is a substituted methamphetamine and a homologue of
2,5-dimethoxy-4-methylamphetamine (DOM).[1]

Table 1: Chemical and Physical Properties of Beatrice
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Property Value

1-(2,5-dimethoxy-4-methylphenyl)-N-

methylpropan-2-amine

IUPAC Name

4-methyl-2,5-dimethoxy-N-methylamphetamine,
N-methyl-DOM, MDOM, MDO-D

Other Names

Molecular Formula C13H21NO2
Molar Mass 223.316 g-mol~—1
CAS Number 92206-37-6

Analogues of Beatrice

Several analogues of Beatrice have been synthesized and studied, primarily involving
modifications to the substituent at the 4-position of the phenyl ring or the N-alkylation of the
amine. These analogues are instrumental in understanding the structure-activity relationships
within the DOx class of compounds.

Table 2: Known Analogues of Beatrice

Analogue Chemical Name Notes

N-methyl-2,5-dimethoxy-4-
N-methyl-DOET ) The 4-ethyl homologue.
ethylamphetamine

The 4-iodo homologue. Itis a
N-methyl-2,5-dimethoxy-4- potent 5-HT2a receptor agonist
N-methyl-DOI ) ) ) )
iodoamphetamine with slightly reduced potency

and efficacy compared to DOI.

N-methyl-2,5-dimethoxy-4-
N-methyl-DOB ] The 4-bromo homologue.
bromoamphetamine

N,N-dimethyl-2,5-dimethoxy-4-  The N,N-dimethylated

iodoamphetamine analogue of DOI.

IDNNA
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Pharmacology
Pharmacodynamics

The primary mechanism of action of Beatrice and its analogues is through their interaction with
serotonin receptors. Beatrice displays affinity for both 5-HT1 and 5-HT2 receptors, with a
notable preference for the 5-HT2 subtype.

Table 3: Receptor Affinity of Beatrice

Receptor Ki (nM)
5-HT2 415
5-HT: 3,870

The affinity of Beatrice for the 5-HT2 receptor is approximately four times lower than that of its
parent compound, DOM.[1] In rodent drug discrimination studies, Beatrice has been shown to
substitute for DOM, although with a lower potency.[1]

Pharmacokinetics

Detailed pharmacokinetic studies on Beatrice are limited. The duration of its psychoactive
effects is reported to be between 6 to 10 hours, with a minimum effective oral dose of 30 mg.[1]

Experimental Protocols

The following protocols are based on generalized methods for the synthesis and evaluation of
phenethylamines and related compounds, as specific detailed protocols for Beatrice are not
readily available in peer-reviewed literature. The synthesis described in Alexander Shulgin's
"PiIHKAL" provides a foundational, albeit descriptive, methodology.

Synthesis of Beatrice (N-methyl-DOM)

The synthesis of Beatrice can be approached through the N-methylation of its parent
compound, 2,5-dimethoxy-4-methylamphetamine (DOM). A common method for the N-
methylation of primary amines like DOM is reductive amination.

Materials:
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e 2,5-dimethoxy-4-methylamphetamine (DOM)
o Formaldehyde (37% solution in water)

e Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic
hydrogenation)

e Anhydrous solvent (e.g., methanol, ethanol)

o Hydrochloric acid (for salt formation)

 Diethyl ether

o Standard laboratory glassware and equipment for chemical synthesis
Procedure:

o Dissolve 2,5-dimethoxy-4-methylamphetamine (DOM) in a suitable anhydrous solvent such
as methanol.

e Add an equimolar amount of aqueous formaldehyde solution to the reaction mixture.

 Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for the
formation of the intermediate Schiff base.

e Cool the reaction mixture in an ice bath.

« Slowly add a reducing agent, such as sodium borohydride, in small portions.

 After the addition is complete, allow the reaction to stir at room temperature overnight.
e Quench the reaction by the careful addition of water.

e Remove the solvent under reduced pressure.

o Extract the agueous layer with a non-polar organic solvent (e.g., diethyl ether or
dichloromethane).
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e Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and
filter.

o Evaporate the solvent to yield the free base of Beatrice as an oil.

e For purification and stabilization, dissolve the oil in a minimal amount of a suitable solvent
(e.g., diethyl ether) and precipitate the hydrochloride salt by the dropwise addition of a
solution of hydrochloric acid in the same solvent.

o Collect the resulting crystalline solid by filtration, wash with cold diethyl ether, and dry under

vacuum.

Radioligand Binding Assay for Serotonin Receptor
Affinity

This protocol outlines a general procedure for determining the binding affinity of Beatrice for 5-
HT1 and 5-HT2 receptors using a competitive radioligand binding assay.

Materials:

Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1 or 5-HT2)

» Radioligand specific for the receptor subtype (e.g., [3BH]8-OH-DPAT for 5-HT1a, [3H]ketanserin
for 5-HT2a)

o Beatrice (test compound)

» Non-specific binding competitor (e.g., 10 uM serotonin for 5-HT1, 10 uM spiperone for 5-HT2)

¢ Assay buffer (e.g., 50 mM Tris-HCI, 10 mM MgClz, 0.1 mM EDTA, pH 7.4)

e 96-well plates

e Glass fiber filters

¢ Scintillation counter and scintillation cocktail

Procedure:
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» Prepare serial dilutions of Beatrice in the assay buffer.
e In a 96-well plate, add the following to designated wells:
o Total Binding: Assay buffer.
o Non-specific Binding: Non-specific binding competitor.
o Test Compound: Dilutions of Beatrice.
¢ Add the radioligand solution at a concentration close to its Ks value to all wells.
e Add the cell membrane preparation to all wells to initiate the binding reaction.

 Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60
minutes).

o Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by
several washes with ice-cold assay buffer to separate bound from free radioligand.

o Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity
using a scintillation counter.

o Calculate the specific binding by subtracting the non-specific binding from the total binding.

o Determine the ICso value for Beatrice by analyzing the concentration-response curve using
non-linear regression.

» Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ks), where [L] is
the concentration of the radioligand and Ks is its dissociation constant.

Signaling Pathway and Experimental Workflow

The primary psychoactive effects of Beatrice are mediated through its agonist activity at the
serotonin 2A (5-HTza) receptor, a G-protein coupled receptor (GPCR). The canonical signaling
pathway for the 5-HT2a receptor involves the Gg/11 protein and the subsequent activation of
phospholipase C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b14179921?utm_src=pdf-body-img
https://www.benchchem.com/product/b14179921?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14179921?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [The Psychoactive Compound "Beatrice” (N-methyl-
DOM): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14179921#beatrice-drug-classification-and-
analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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